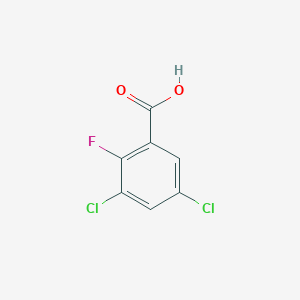

3,5-Dichloro-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Although direct synthesis information on 3,5-Dichloro-2-fluorobenzoic acid is not readily available, related compounds such as 4-Chloro-2-fluoro-5-nitrobenzoic acid and 3-bromo-2-fluorobenzoic acid offer insights into potential synthetic routes. These compounds are synthesized through multistep reactions involving nitration, bromination, hydrolysis, and other chemical transformations, indicating the complexity and versatility of halogenated benzoic acid derivatives in chemical synthesis (Křupková et al., 2013) (Peng-peng, 2013).

Molecular Structure Analysis

Studies on compounds with similar substitutions, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, provide insights into the molecular structure through vibrational spectra and HOMO-LUMO analyses. These methods reveal the molecular geometry, vibrational frequencies, and electronic properties, showcasing the impact of halogen substitution on the chemical and physical properties of the molecule (Senthil kumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3,5-Dichloro-2-fluorobenzoic acid is anticipated to be complex due to the presence of both electron-withdrawing and electron-donating substituents (halogens and the carboxylic acid group). This dual nature facilitates its involvement in various chemical reactions, such as esterification, amidation, and further halogenation. For example, related compounds like 3-chloro-4-fluorobenzoylthiourea show potential herbicidal activity, indicating the utility of such molecules in designing bioactive compounds (Chang-chun, 2006).

Physical Properties Analysis

The physical properties of 3,5-Dichloro-2-fluorobenzoic acid, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. Polymorphism, as observed in related compounds like 3,5-dichloro-4-cyanobenzoic acid, affects the material's crystallization, solubility, and, consequently, its application in various domains (Britton, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of the carboxylic acid group, and interactions with metals and organic bases, can be deduced from studies on similar compounds. For instance, lanthanide complexes with fluorobenzoic acids demonstrate the coordination chemistry potential of such molecules, indicating their applicability in material science and catalysis (Du et al., 2021).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Medicines

- Specific Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 3,5-Dichloro-2-fluorobenzoic acid is used as a precursor in the synthesis of medicines, including antibacterials . It is particularly valuable in the creation of 2,4-dichloro-3,5-difluorobenzoic acid, a compound needed in the research of biologically active compounds .

- Methods of Application : The acid is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination .

- Results or Outcomes : The synthesis process yields 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for the creation of medicines .

Application 2: Transient Directing Group in Transition Metal Catalysed C-H Activation Reactions

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : While not specifically 3,5-Dichloro-2-fluorobenzoic acid, a similar compound, 3,4,5-Trifluorobenzoic acid, is used as a transient directing group in transition metal catalysed C-H activation reactions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are not specified in the source .

Application 3: Synthesis of Finafloxacin Hydrochloride

- Specific Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, which can be synthesized from 3,5-Dichloro-2-fluorobenzoic acid, is a key intermediate for the synthesis of finafloxacin hydrochloride (BAY35-3377), a novel fluoroquinolone antibiotic that is currently in clinical trial .

- Methods of Application : The synthesis involves nitration, reduction, diazotisation and a Sandmeyer reaction .

- Results or Outcomes : The synthesis yields finafloxacin hydrochloride, a novel antibiotic .

Application 4: Synthesis of Dibenzoate Esters Type Anticancer Drugs

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : While not specifically 3,5-Dichloro-2-fluorobenzoic acid, a similar compound, 3,4,5-Trifluorobenzoic acid, is used as a synthetic building block for dibenzoate esters type anticancer drugs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are not specified in the source .

Application 5: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 3,5-Dichloro-2-fluorobenzoic acid is used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Methods of Application : The acid is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination .

- Results or Outcomes : The synthesis process yields 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for the creation of medicines .

Application 6: Solubility and Permeability Improvement in Drug Formulation

- Specific Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : While not specifically 3,5-Dichloro-2-fluorobenzoic acid, a similar compound, 3,4,5-Trifluorobenzoic acid, is used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are not specified in the source .

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-fluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)

![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)